1-环丙基-7-(2,6-二甲基-4-吡啶基)-6-氟-1,4-二氢-4-氧代-3-喹诺酮羧酸
描述
This compound, also known as CP-690,550, is a synthetic compound developed as a selective inhibitor of Janus kinase 3 (JAK3)1. JAK3 is a tyrosine kinase that plays an important role in the signaling pathways of cytokines, which are involved in the regulation of the immune system1. CP-690,550 has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions and requires specialized knowledge and equipment.Molecular Structure Analysis
The molecular formula of this compound is C20H16F2N2O31. It has a molecular weight of 370.3 g/mol1. The InChI Key is WHXJSJBKDGZVDA-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The compound works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines that are important in the regulation of the immune system1. By blocking JAK3, it reduces the production of pro-inflammatory cytokines, which can help to reduce inflammation and prevent tissue damage in autoimmune diseases1.
Physical And Chemical Properties Analysis
The compound has a relatively low solubility in water1. This can make it difficult to administer in certain formulations1. More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.
科学研究应用
抗菌活性
1-环丙基-7-(2,6-二甲基-4-吡啶基)-6-氟-1,4-二氢-4-氧代-3-喹诺酮羧酸因其抗菌特性而被广泛研究。研究表明它对各种细菌菌株有效,特别是对金黄色葡萄球菌。一个值得注意的发现是喹诺酮核上的氟原子位置和数量对其革兰氏阳性活性没有显着影响,这表明了一种不同于其他抗菌剂的特定作用机制 (Reuman 等,1995).
通过前药制剂增强溶解度和疗效
研究探索了将该化合物转化为氨基酸前药,从而提高溶解度和改善体内功效。这种方法涉及用常见氨基酸进行酰化,这显着提高了该化合物的生物利用度,同时保持其抗菌效力。这种创新制剂强调了为增强治疗效果而修饰现有药物的潜力 (Sánchez 等,1992).
拓扑异构酶 II 抑制
另一个重要的应用是该化合物与哺乳动物拓扑异构酶 II 的相互作用,拓扑异构酶 II 是一种参与 DNA 复制和细胞分裂的酶。这种相互作用表明在癌症治疗中具有潜在效用,因为抑制拓扑异构酶 II 可以破坏癌细胞的增殖。该化合物在这种情况下表现出相当大的效力,为新的癌症治疗策略开辟了道路 (Wentland 等,1993).
光降解研究
了解该化合物的な光降解对其稳定性和有效性至关重要。研究已经确定了在各种条件下形成的主要分解产物,深入了解了其在不同环境条件下的稳定性和行为。这些知识对于该药物的正确储存和处理至关重要 (Torniainen 等,1997).
对分枝杆菌菌株的活性
该化合物对结核分枝杆菌和鸟分枝杆菌菌株表现出显着的活性。它在较低 pH 值下(巨噬细胞中的吞噬体和吞噬溶酶体的典型特征)的活性增强,使其特别有望用于治疗由这些生物引起的感染 (Heifets & Lindholm-Levy,1990).
电化学研究
该化合物及其前体的电化学研究提供了对其还原机制以及分子内氢键和芳香性对其电化学的影响的见解。这些研究对于了解该药物在分子水平的行为和相互作用至关重要 (Srinivasu 等,1999).
安全和危害
The compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials1. However, it’s important to note that it is for research use only and not for human or veterinary use1.
未来方向
The main advantage of this compound is its selectivity for JAK3, which reduces the risk of off-target effects1. This, along with its favorable safety profile, makes it a promising candidate for further development as a therapeutic agent1. However, its relatively low solubility in water is a limitation that could be addressed in future research1.
Please note that this information is based on the available resources and may not include all aspects of the compound. For a more detailed analysis, consulting scientific literature or experts in the field is recommended.
属性
IUPAC Name |
1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154154 | |
Record name | Win 57273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid | |
CAS RN |
123942-04-1 | |
Record name | Win 57273 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 57273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。